molecular formula C16H16N4O B601763 N-Desmethyl Alosetron CAS No. 122852-63-5

N-Desmethyl Alosetron

Numéro de catalogue: B601763
Numéro CAS: 122852-63-5
Poids moléculaire: 280.33
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor type . Alosetron is used to treat diarrhea-predominant irritable bowel syndrome (IBS) in women .


Synthesis Analysis

The synthesis of this compound involves an oxidative photocyclisation of N-arylenaminones to indoles . This process mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Alosetron, with the exception of a desmethyl group . The chemical formula is C16H16N4O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an oxidative photocyclisation of N-arylenaminones to indoles . This reaction mirrors the Fischer indole synthesis but uses anilines instead of arylhydrazines .

Applications De Recherche Scientifique

  • Efficacy in Treating IBS : Alosetron, the parent compound of N-Desmethyl Alosetron, has been found effective in relieving symptoms of IBS, particularly in women with diarrhea-predominant IBS. It improves global symptoms, pain, and discomfort in non-constipated IBS female patients (Cremonini, Delgado-Aros, & Camilleri, 2003).

  • Impact on Bowel Urgency and Quality of Life : Studies show that Alosetron improves control of bowel urgency and overall quality of life in women with diarrhea-predominant IBS. It has also demonstrated effectiveness in managing bowel function and reducing the sensation of incomplete evacuation (Lembo et al., 2004), (Watson et al., 2001).

  • Safety Profile and Adverse Events : Alosetron is generally well-tolerated, but it is associated with a risk of ischemic colitis and complications of constipation. These adverse events are rare and typically reversible upon discontinuation of the medication (Chang et al., 2006).

  • Pharmacological Properties : Alosetron, and by extension, its metabolite this compound, is a potent and selective 5-HT3 receptor antagonist. This pharmacological action is central to its efficacy in treating IBS, as it influences gastrointestinal motility and sensitivity (Gunput, 1999).

Mécanisme D'action

Target of Action

N-Desmethyl Alosetron primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor type . The activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, this compound is able to effectively control IBS .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of serotonin-sensitive gastrointestinal processes . Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, this compound’s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products .

Pharmacokinetics

The pharmacokinetics of this compound have been studied after single oral doses ranging from 0.05 mg to 16 mg in healthy men . The pharmacokinetics of this compound have also been evaluated in healthy women and men and in patients with IBS after repeated oral doses ranging from 1 mg twice daily to 8 mg twice daily . This compound is cleared by extensive metabolism by cytochrome P450 (CYP) enzymes CYP2C9, CYP3A4, and CYP1A2 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome . By blocking the 5-HT3 receptors, this compound is able to effectively control these symptoms .

Analyse Biochimique

Biochemical Properties

N-Desmethyl Alosetron interacts with various enzymes and proteins, primarily the serotonin 5-HT3 receptors . As a derivative of Alosetron, it is expected to have similar interactions. The nature of these interactions is primarily antagonistic, meaning it blocks the action of serotonin on the 5-HT3 receptors .

Cellular Effects

Given its similarity to Alosetron, it may influence cell function by modulating serotonin-sensitive gastrointestinal processes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. As a derivative of Alosetron, it is likely to exert its effects at the molecular level through similar mechanisms. This includes binding interactions with the 5-HT3 receptors, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to assume that its effects, stability, and degradation over time would be similar to those of Alosetron .

Metabolic Pathways

This compound is involved in metabolic pathways similar to Alosetron. It is primarily metabolized by cytochrome P450 complex liver enzymes

Transport and Distribution

Given its similarity to Alosetron, it is likely to be transported and distributed in a similar manner .

Propriétés

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCYMYYQOKECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.